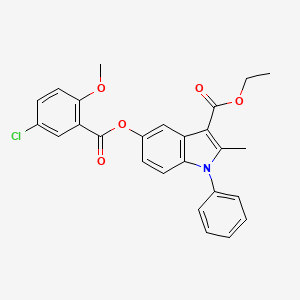![molecular formula C24H25N7O2 B2728158 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone CAS No. 920389-63-5](/img/structure/B2728158.png)
(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to have significant biological activities and are often used in the development of new drugs .
Synthesis Analysis
The synthesis of these compounds involves the use of hydrazonoyl halides as precursors . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzyl group attached to a triazolo[4,5-d]pyrimidin-7-yl moiety, which is further linked to a piperazin-1-yl group . The compound also contains an ethoxyphenyl methanone group .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Some novel compounds, including triazolo and pyrimidin derivatives, were synthesized and evaluated for their antimicrobial activities. These compounds showed promising results against a range of microorganisms, indicating their potential as lead compounds for developing new antimicrobial agents (Bektaş et al., 2007).
Heterocyclic Compound Synthesis
Research on the synthesis of pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other heterocyclic compounds incorporating a thiazolo[3,2‐a]benzimidazole moiety has been conducted, showcasing the versatility of these chemical structures in creating compounds with potential biological activities (Abdel‐Aziz et al., 2008).
Development of Potential PET Agents
The development of PET (Positron Emission Tomography) agents for imaging cerebral adenosine A2A receptors is another significant area of research. These agents are crucial for studying various neurological conditions, including Parkinson's disease. The synthesis and preclinical evaluation of specific triazolopyrimidine derivatives as PET tracers indicate the potential application of similar compounds in medical imaging and diagnosis (Zhou et al., 2014).
Biological Activity and Antioxidant Activity
The synthesis and biological evaluation of triazolopyrimidines for their antimicrobial and antioxidant activities represent another area of interest. These compounds have been synthesized following various protocols and tested for their effectiveness against bacteria and their potential as antioxidants (Gilava et al., 2020).
Synthesis of DPP-IV Inhibitors
Research into the synthesis of fused triazole derivatives, which serve as inhibitors for the dipeptidyl peptidase-IV enzyme, highlights the compound's potential in treating or preventing type 2 diabetes. This research path showcases the chemical's applicability in creating therapeutic agents for chronic conditions (Yu-tao, 2009).
Mécanisme D'action
Target of action
[1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit CDK2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition is a promising strategy for cancer treatment .
Biochemical pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to apoptosis, or programmed cell death .
Result of action
The inhibition of CDK2 by [1,2,3]triazolo[4,5-d]pyrimidine derivatives can lead to cell cycle arrest and apoptosis, which can inhibit the proliferation of cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-2-33-20-10-8-19(9-11-20)24(32)30-14-12-29(13-15-30)22-21-23(26-17-25-22)31(28-27-21)16-18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLCHKWIAGYQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2728077.png)

![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2728082.png)



![3-[Pentyl(propyl)amino]propanoic acid;hydrochloride](/img/structure/B2728087.png)


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2728093.png)
![N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide](/img/structure/B2728094.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2728095.png)
